5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde
CAS No.: 1030421-44-3
Cat. No.: VC2305079
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030421-44-3 |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 5-methoxy-1-(pyridin-3-ylmethyl)indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C16H14N2O2/c1-20-14-4-5-16-15(7-14)13(11-19)10-18(16)9-12-3-2-6-17-8-12/h2-8,10-11H,9H2,1H3 |
| Standard InChI Key | CQUJUVLPIAMPHZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CN=CC=C3 |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CN=CC=C3 |
Introduction
Chemical Structure and Properties
5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde is a heterocyclic organic compound featuring an indole core with specific functional group substitutions. The compound consists of an indole skeleton with a methoxy group at the 5-position, a pyridin-3-ylmethyl group at the nitrogen position (position 1), and a carbaldehyde group at position 3. This unique arrangement of functional groups contributes to its chemical versatility and potential biological significance.
The physical and chemical properties of 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1030421-44-3 |
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 5-methoxy-1-(pyridin-3-ylmethyl)indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C16H14N2O2/c1-20-14-4-5-16-15(7-14)13(11-19)10-18(16)9-12-3-2-6-17-8-12/h2-8,10-11H,9H2,1H3 |
| Standard InChIKey | CQUJUVLPIAMPHZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CN=CC=C3 |
| MDL Number | MFCD12026991 |
The compound contains several key structural elements that influence its reactivity and potential applications:
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The indole core, known for its presence in numerous biologically active compounds
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The methoxy substituent at position 5, which can modify electron density distribution
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The pyridine ring, capable of participating in metal coordination and hydrogen bonding
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The reactive carbaldehyde group at position 3, which serves as a versatile handle for further derivatization
Biological and Chemical Applications
The structural features of 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde suggest several potential applications in both biological research and chemical synthesis.
Pharmaceutical Research
This compound has significant potential in pharmaceutical research for several reasons:
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The indole scaffold is present in numerous biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin, which play crucial roles in neurotransmission and circadian rhythm regulation.
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The specific substitution pattern may confer unique biological activities, potentially modulating interactions with various biological targets.
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The carbaldehyde functional group at position 3 provides a reactive site for further modification to create compound libraries for drug discovery efforts.
Chemical Applications
From a synthetic chemistry perspective, 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde serves as a valuable building block:
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The aldehyde group can participate in various condensation reactions, including Wittig reactions, reductive aminations, and aldol condensations.
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The pyridine ring adds versatility due to its ability to participate in metal coordination and other chemical interactions, potentially enabling directed functionalization reactions.
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The compound can serve as an intermediate in the synthesis of more complex molecules with enhanced or targeted biological activities.
| Supplier Information | Specifications |
|---|---|
| Purity | Minimum 95-98% |
| Appearance | Not specified in available data |
| Available Quantities | Typically 500mg to 5g |
| Storage Recommendations | Not specified in available data |
| Intended Use | For research purposes only; not for human or veterinary use |
Structural Relationships and Analogues
5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde belongs to a broader family of substituted indoles. Understanding its relationship to similar compounds provides context for its unique properties and potential applications.
Related compounds include:
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5-Methoxy-1H-indole-3-carbaldehyde (CAS: 10601-19-1) - The non-N-substituted precursor
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5-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS: 39974-94-2) - The N-methyl analog
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5-methoxy-1-(pyrimidin-2-yl)-1H-indole (CAS: 1310708-88-3) - A related compound with a different N-substituent and lacking the 3-carbaldehyde group
The structural variations among these compounds can significantly impact their chemical reactivity and biological properties, highlighting the importance of specific substitution patterns in determining compound behavior.
Analytical Characterization
While comprehensive analytical data for 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde was limited in the available literature, standard characterization methods would typically include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)
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Mass Spectrometry (MS)
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Infrared Spectroscopy (IR)
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Ultraviolet-Visible Spectroscopy (UV-Vis)
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X-ray Crystallography (for solid-state structure determination)
These analytical techniques provide essential information about structural confirmation, purity assessment, and physicochemical properties of the compound.
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